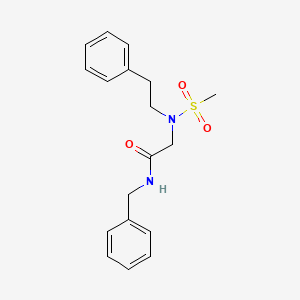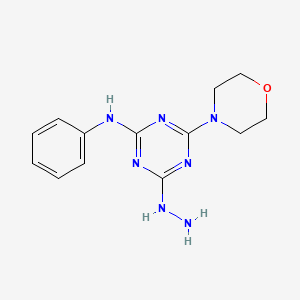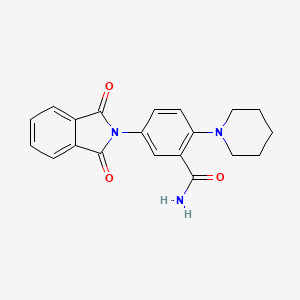![molecular formula C21H18N2O2 B5774105 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is also known as 4-HB and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-HB is not fully understood, but it is believed to be due to its antioxidant properties. 4-HB has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. It has also been shown to activate the Nrf2 pathway, which is a pathway involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
In addition to its antioxidant properties, 4-HB has been found to have a variety of other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-HB in lab experiments is its strong antioxidant properties, which can help protect cells from oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 4-HB. One area of research could be its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could be its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of 4-HB and its potential for use in various scientific research applications.
Conclusion:
In conclusion, 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol is a chemical compound that has been studied for its potential use in various scientific research applications. Its strong antioxidant properties and other biochemical and physiological effects make it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential for use in various scientific research applications.
Métodos De Síntesis
The synthesis of 4-HB involves the reaction of 4-hydroxybenzaldehyde and 5-methyl-1H-benzimidazole in the presence of a base catalyst. This reaction results in the formation of 4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol. This synthesis method has been optimized to produce high yields of 4-HB and is a reliable method for its production.
Aplicaciones Científicas De Investigación
4-HB has been studied for its potential use in various scientific research applications. One of the main areas of research has been its potential as an antioxidant. Studies have shown that 4-HB has strong antioxidant properties and can protect cells from oxidative stress. This makes it a potential candidate for use in the treatment of various diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[[2-(4-hydroxyphenyl)-5-methylbenzimidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14-2-11-20-19(12-14)22-21(16-5-9-18(25)10-6-16)23(20)13-15-3-7-17(24)8-4-15/h2-12,24-25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLFJCPPUEUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=C(C=C3)O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5774022.png)


![methyl (4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5774038.png)

![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)
![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)



![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
